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Compound of Interest

Compound Name: (2-Fluoro-6-iodophenyl)methanol

Cat. No.: B1465273

CAS Number: 911825-94-0
Prepared by: Gemini, Senior Application Scientist

This technical guide provides a comprehensive overview of (2-Fluoro-6-
iodophenyl)methanol, a key building block in modern organic synthesis, particularly within the
realms of pharmaceutical and materials science research. This document is intended for
researchers, scientists, and drug development professionals, offering in-depth information on
its synthesis, properties, applications, and handling.

Introduction and Significance

(2-Fluoro-6-iodophenyl)methanol, also known as 2-Fluoro-6-iodobenzyl alcohol, is a
halogenated aromatic alcohol. Its structure, featuring both a fluorine and an iodine substituent
ortho to a hydroxymethyl group, makes it a versatile intermediate for a variety of chemical
transformations. The presence of the iodine atom allows for facile participation in cross-
coupling reactions, while the fluorine atom can impart unique electronic properties and
metabolic stability to target molecules. This strategic combination of functional groups has led
to its increasing use in the synthesis of complex organic molecules, including active
pharmaceutical ingredients (APIs).

Physicochemical Properties
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A summary of the key physicochemical properties of (2-Fluoro-6-iodophenyl)methanol is
presented in the table below.

Property Value Reference(s)
CAS Number 911825-94-0 [1][2]
Molecular Formula C7HsFIO [1][2]
Molecular Weight 252.02 g/mol [2]
Appearance Solid [1]

Synonyms 2-Fluoro-6-iodobenzyl alcohol [3]

Synthesis of (2-Fluoro-6-iodophenyl)methanol

The synthesis of (2-Fluoro-6-iodophenyl)methanol typically involves the reduction of the
corresponding aldehyde, 2-fluoro-6-iodobenzaldehyde. This transformation can be achieved
using a variety of reducing agents. A general, reliable method is outlined below.

Experimental Protocol: Reduction of 2-Fluoro-6-
iodobenzaldehyde

Causality of Experimental Choices:

o Sodium borohydride (NaBHa) is selected as the reducing agent due to its mild nature and
high selectivity for aldehydes and ketones over other functional groups. It is also relatively
inexpensive and easy to handle compared to more powerful reducing agents like lithium
aluminum hydride (LAH).

e Methanol is chosen as the solvent because it readily dissolves the aldehyde starting material
and is compatible with sodium borohydride. The protic nature of methanol also aids in the
guenching of the intermediate borate ester.

e The reaction is performed at 0°C to room temperature to control the exothermic nature of the
reduction and minimize potential side reactions.

Step-by-Step Methodology:
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e Reaction Setup: A round-bottom flask is charged with 2-fluoro-6-iodobenzaldehyde (1.0 eq)
and methanol. The flask is equipped with a magnetic stir bar and placed in an ice bath to
cool the solution to 0°C.

» Addition of Reducing Agent: Sodium borohydride (1.1 eq) is added portion-wise to the stirred
solution over a period of 15-20 minutes, ensuring the temperature remains below 10°C.

o Reaction Monitoring: The progress of the reaction is monitored by Thin Layer
Chromatography (TLC) until the starting material is consumed.

o Workup: The reaction is quenched by the slow addition of water. The methanol is removed
under reduced pressure. The aqueous residue is then extracted with ethyl acetate (3 x 50
mL). The combined organic layers are washed with brine, dried over anhydrous sodium
sulfate, and filtered.

 Purification: The solvent is evaporated under reduced pressure to yield the crude product.
The crude (2-Fluoro-6-iodophenyl)methanol can be purified by column chromatography on
silica gel using a mixture of hexane and ethyl acetate as the eluent.

Start: 2-Fluoro-6-iodobenzaldehyde i el
nnnnnnnnn

Click to download full resolution via product page

Caption: Synthetic workflow for (2-Fluoro-6-iodophenyl)methanol.

Applications in Organic Synthesis and Drug
Discovery

The primary utility of (2-Fluoro-6-iodophenyl)methanol lies in its role as a versatile building
block for the synthesis of more complex molecules, particularly through palladium-catalyzed
cross-coupling reactions.

Suzuki-Miyaura Coupling
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The carbon-iodine bond in (2-Fluoro-6-iodophenyl)methanol is highly susceptible to oxidative
addition to a palladium(0) catalyst, making it an excellent substrate for Suzuki-Miyaura coupling
reactions. This reaction allows for the formation of a new carbon-carbon bond by coupling the
aryl iodide with an organoboron species. The hydroxymethyl group can be protected prior to
the coupling reaction if necessary and deprotected in a subsequent step.

(2-Fluoro-6-iodophenyl)methanol

Pd Catalyst & Base Coupled Product

Aryl/Alkyl Boronic Acid
(R-B(OH)2)

Click to download full resolution via product page
Caption: Generalized Suzuki-Miyaura coupling reaction.
Significance in Drug Discovery:

The ability to introduce diverse aryl or alkyl groups at the 6-position of the phenyl ring through
Suzuki-Miyaura coupling is of significant interest in medicinal chemistry. This allows for the
systematic exploration of the structure-activity relationship (SAR) of a lead compound by
modifying this region of the molecule. The fluorine atom at the 2-position can enhance binding
affinity to target proteins through favorable electrostatic interactions and can block metabolic
pathways, thereby improving the pharmacokinetic profile of a drug candidate.

Spectroscopic Characterization

The structure of (2-Fluoro-6-iodophenyl)methanol can be unequivocally confirmed by a
combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR)
spectroscopy.

Expected *H NMR Spectral Data:
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e Aromatic Protons: The protons on the phenyl ring will appear as a complex multiplet in the
aromatic region (typically & 6.8-7.5 ppm). The coupling patterns will be influenced by both the
fluorine and iodine substituents.

o Methylene Protons: The protons of the -CH20H group will appear as a singlet or a doublet (if
coupled to the hydroxyl proton) in the region of & 4.5-5.0 ppm.

o Hydroxyl Proton: The hydroxyl proton will appear as a broad singlet, the chemical shift of
which is concentration and solvent dependent.

Expected 3C NMR Spectral Data:

e Aromatic Carbons: The carbon atoms of the phenyl ring will show distinct resonances in the
aromatic region (6 110-165 ppm). The carbon directly bonded to the fluorine atom will exhibit
a large one-bond carbon-fluorine coupling constant (*JCF).

o Methylene Carbon: The carbon of the -CH20H group will appear in the aliphatic region (& 60-
70 ppm).

Safety and Handling

(2-Fluoro-6-iodophenyl)methanol should be handled with appropriate safety precautions in a
well-ventilated fume hood.

e Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319
(Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

e Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280
(Wear protective gloves/protective clothing/eye protection/face protection),
P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing).[1]

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-
date safety information.

Conclusion
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(2-Fluoro-6-iodophenyl)methanol is a valuable and versatile building block in organic
synthesis. Its unique substitution pattern provides a handle for selective chemical
modifications, making it a key intermediate in the development of novel pharmaceuticals and
functional materials. A thorough understanding of its properties, synthesis, and reactivity is
essential for its effective utilization in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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